2,7-Dichloroxanthen-9-one

Description

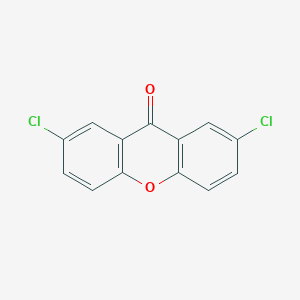

2,7-Dichloroxanthen-9-one (CAS No. 55103-01-0) is a halogenated derivative of the xanthenone scaffold, characterized by chlorine atoms at the 2- and 7-positions of the tricyclic aromatic system. Its molecular formula is C₁₃H₆O₂Cl₂, with a molecular weight of 265.092 g/mol .

Properties

Molecular Formula |

C13H6Cl2O2 |

|---|---|

Molecular Weight |

265.09g/mol |

IUPAC Name |

2,7-dichloroxanthen-9-one |

InChI |

InChI=1S/C13H6Cl2O2/c14-7-1-3-11-9(5-7)13(16)10-6-8(15)2-4-12(10)17-11/h1-6H |

InChI Key |

UDNXCJZLOZSVSS-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C=CC(=C3)Cl |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C=CC(=C3)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Positional Isomers: 3,6-Dichloroxanthen-9-one

3,6-Dichloroxanthen-9-one (Compound 32 in and ) shares the same molecular formula as 2,7-dichloroxanthen-9-one but differs in the substitution pattern. For example:

- Reactivity : The 3,6-isomer may exhibit distinct regioselectivity in electrophilic substitution reactions due to differences in aromatic ring activation/deactivation.

- Biological Activity: Positional isomerism can influence binding to enzymes or receptors. notes that dichlorinated xanthenones are studied for antioxidant properties via Nrf2 modulation, though specific data for this isomer is unavailable .

Multi-Substituted Derivatives: 2,7-Dichloro-1,3-dihydroxy-6-methoxy-8-methyl-9H-xanthen-9-one

This derivative (CAS 141861-64-5, C₁₅H₁₀O₅Cl₂, MW 341.143 g/mol) adds hydroxyl, methoxy, and methyl groups to the 2,7-dichloroxanthenone core . Key comparisons include:

- Solubility : Hydroxyl and methoxy groups enhance polarity, likely increasing water solubility compared to the parent compound.

- Bioactivity : Additional substituents may improve interactions with biological targets. For instance, methoxy and methyl groups are common in natural xanthones with reported anticancer and antimicrobial activities .

Thioxanthone Analogues: 2-Chlorothioxanthen-9-one

Thioxanthones replace the oxygen atom in the xanthene ring with sulfur. For example, 2-chlorothioxanthen-9-one (CAS 86-39-5) has a chlorine at position 2, analogous to this compound . Key differences:

- Thioxanthones are widely used as photoinitiators in polymer chemistry.

- Bioavailability: The sulfur atom may alter metabolic stability or membrane permeability compared to oxygen-based xanthenones.

Alkyl-Substituted Derivatives: 2,4-Diethyl-9H-thioxanthen-9-one

2,4-Diethyl-9H-thioxanthen-9-one (CAS 82799-44-8) features ethyl groups instead of chlorines.

Hydroxy- and Methoxy-Substituted Xanthenones

1,5-Dihydroxy-6,7-dimethoxy-9H-xanthen-9-one (CAS 38710-31-5, C₁₅H₁₂O₆ ) exemplifies polyoxygenated derivatives . Compared to this compound:

- Hydrogen Bonding : Hydroxyl groups enable stronger hydrogen bonding, improving solubility and interaction with polar biological targets.

- Antioxidant Potential: Such derivatives are frequently studied for Nrf2-mediated antioxidant activity, as noted in .

Data Table: Key Structural and Molecular Features

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.